2-Acetylbenzothiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-acetylbenzothiophene and related compounds involves various strategies, including redox condensation and microwave-assisted solvent-free condensation methods. For instance, a wide range of 2-aroylbenzothiazoles, closely related to 2-acetylbenzothiophene, can be synthesized through redox condensation of o-halonitrobenzenes, acetophenones, and elemental sulfur, highlighting the efficiency and atom economy of such approaches (Nguyen et al., 2015). Additionally, acetic acid–promoted condensation under microwave irradiation provides an efficient and straightforward method for synthesizing 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes (Azarifar et al., 2009).
Molecular Structure Analysis
Studies on similar compounds, such as 2-acetylbenzo[b]selenophen-3(2H)-one, provide insights into the molecular structure of 2-acetylbenzothiophene derivatives. Density functional theory (DFT) methods have been used to investigate the ground-state molecular structure, indicating the presence of stable conformers and providing detailed vibrational assignment and electronic properties analyses (Bahgat & Elsherbini, 2017).
Chemical Reactions and Properties
2-Acetylbenzothiophene derivatives undergo various chemical reactions, including cyclization and condensation, leading to a range of heterocyclic compounds. The synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and related oxadiazole derivatives showcases the compound's versatility in forming bioactive molecules (Jin et al., 2006).
Physical Properties Analysis
The physical properties of 2-acetylbenzothiophene derivatives, such as solubility, melting point, and crystallinity, can be inferred from related studies on benzothiazole and thiophene derivatives. The Gewald synthesis of 2-aminothiophene derivatives and their subsequent analysis provide valuable data on the physical characteristics and stability of these compounds (Eller & Holzer, 2006).
Chemical Properties Analysis
The chemical properties of 2-acetylbenzothiophene, including reactivity, stability, and interaction with various reagents, are crucial for its applications in synthesis. Studies on the reactions and mass spectra of 2-acylthiophenes provide insights into the compound's fragmentation patterns and reactivity towards different chemical transformations (Nishiwaki, 1967).
Scientific Research Applications
Interaction with Human Serum Albumin (HSA)
2-Acetylbenzothiophene S-oxide, a metabolite of zileuton, binds irreversibly to Human Serum Albumin (HSA), primarily at Cys-34. This binding is concentration and incubation-time dependent. The irreversible nature of this alkylation and its potential to compromise HSA's function provides a model for protein toxicity which may help explain the hepatotoxicity observed with zileuton (Li et al., 2007).
Chemical Synthesis and Reactivity
2-Acetylbenzothiophene is used in various chemical syntheses, for example:
- As a building block in synthesizing novel heterocycles (El-Shaieb, 2007).
- In the synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its oxadiazole derivatives, which exhibited antiproliferative activities against cancer cells (Jin et al., 2006).
- As a precursor in Gewald synthesis of novel antitumor agents (Khalifa & Algothami, 2020).
Biological Applications
- 1-Acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing 2-acetylbenzothiophene have shown anti-inflammatory and antimicrobial activity (Keche et al., 2012).
- 3-Acetyl-2-methylbenzo[b]thiophene has been analyzed for its electronic structure and reactivity, providing insights into its potential applications in various chemical reactions (Yarovenko et al., 2011).
Safety And Hazards
2-Acetylbenzothiophene is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if you feel unwell after swallowing .
properties
IUPAC Name |
1-(1-benzothiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGCQGCVKWRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057692 | |
Record name | 2-Acetylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylbenzothiophene | |
CAS RN |
22720-75-8 | |
Record name | 2-Acetylbenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22720-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-benzo(b)thien-2-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzo[b]thien-2-ylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHANONE, 1-BENZO(B)THIEN-2-YL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5EPE32DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.